molecular formula C20H27ClN2O3 B13744280 2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride CAS No. 100347-79-3

2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride

Cat. No.: B13744280
CAS No.: 100347-79-3
M. Wt: 378.9 g/mol
InChI Key: WDUFCVULMIJMBH-UHFFFAOYSA-N
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Description

2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride is a chemical compound with the molecular formula C20H27ClN2O3 and a molecular weight of 378.893 g/mol. This compound is known for its unique structure, which includes an amino group, a phenylmethoxy group, and a diethylazanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride typically involves the reaction of 4-amino-2-phenylmethoxybenzoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours. The product is then purified using recrystallization techniques to achieve a high purity level.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce a corresponding amine.

Scientific Research Applications

2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

100347-79-3

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-phenylmethoxybenzoate;hydrochloride

InChI

InChI=1S/C20H26N2O3.ClH/c1-3-22(4-2)12-13-24-20(23)18-11-10-17(21)14-19(18)25-15-16-8-6-5-7-9-16;/h5-11,14H,3-4,12-13,15,21H2,1-2H3;1H

InChI Key

WDUFCVULMIJMBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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